molecular formula C13H17N5 B6441324 N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640934-58-1

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6441324
CAS No.: 2640934-58-1
M. Wt: 243.31 g/mol
InChI Key: GQSYWKXPXCJQKQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .


Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A variety of synthetic routes have been reported for imidazole and its derivatives . For instance, Patel et al. synthesized a compound with a similar structure, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrimidine ring fused to an imidazole ring, similar to the structure of 6-aminopurines . The imidazole ring is amphoteric, showing both acidic and basic properties, and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons . They can also interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .

Scientific Research Applications

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research. It has been used as a tool in the study of biochemical and physiological effects, and as a tool for laboratory experiments. This compound has also been used to study the effects of various drugs on the body, and to study the effects of various environmental factors on the body. This compound has also been used to study the effects of various hormones and other molecules on the body.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is not soluble in water, and it can be toxic if ingested. Additionally, this compound can cause skin irritation and can be irritating to the eyes.

Future Directions

There are several potential future directions for N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine research. One potential direction is to further study its mechanism of action in order to better understand its biochemical and physiological effects. Another potential direction is to study the effects of this compound on various diseases, such as cancer and autoimmune diseases. Additionally, this compound could be used as a tool to study the effects of environmental factors on the body, and to study the effects of various drugs on the body. Finally, this compound could be used as a tool to study the effects of various hormones and other molecules on the body.

Synthesis Methods

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can be synthesized in a variety of ways. One method involves the reaction of pyrimidine with cyclopentyl amine, followed by a reaction with 2-methyl-1H-imidazol-1-yl chloride. This reaction produces the desired product, this compound, in a yield of up to 70%. Another method involves the reaction of 2-methyl-1H-imidazol-1-yl chloride with cyclopentyl amine and pyrimidine, followed by an intramolecular cyclization reaction. This reaction produces this compound in a yield of up to 85%.

Properties

IUPAC Name

N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYWKXPXCJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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